molecular formula C14H12N4OS B2735278 1-methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1019096-64-0

1-methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2735278
CAS RN: 1019096-64-0
M. Wt: 284.34
InChI Key: USZJEMJOXNTTJB-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves a solvent-free condensation/reduction reaction sequence . The one-pot reductive amination proceeds by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .


Molecular Structure Analysis

The structure of synthesized N-heterocyclic amines is typically characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives: Research has been conducted on the synthesis of various pyrazole and pyrazolopyrimidine derivatives, emphasizing their structural characterization and potential as cytotoxic agents against cancer cell lines. For example, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Activities

  • Antifungal and Anticancer Properties: Novel pyrazole derivatives have shown moderate to excellent antifungal activities against phytopathogenic fungi, with some compounds exhibiting higher activity than commercial fungicides. Additionally, pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications (Du et al., 2015).

Material Science Applications

  • Antioxidant Additives for Lubricating Oils: Certain thiazole and pyrazole derivatives have been evaluated as antioxidant additives for lubricating oils, demonstrating the versatility of these compounds in industrial applications beyond their biological activities (Amer et al., 2011).

Molecular Structure and Dynamics

  • The structural dynamics of N-(azol-N-yl) formamides, including pyrazol derivatives, have been investigated using crystallographic and dynamic NMR spectroscopy, offering insights into the configuration preferences and electronic properties of these compounds (Salazar et al., 1993).

Future Directions

The future directions in the research and development of pyrazole derivatives are likely to be influenced by their potential physiological and pharmacological activities .

properties

IUPAC Name

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-18-12(7-8-15-18)13(19)17-14-16-11(9-20-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZJEMJOXNTTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide

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